4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
Description
Historical Context of Pyrazole (B372694) Chemistry
The history of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. spectrabase.com Knorr's pioneering work included the synthesis of the first pyrazolone (B3327878) derivative from the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine, a reaction now famously known as the Knorr pyrazole synthesis. sigmaaldrich.comnih.gov This foundational discovery was a significant milestone, leading to the preparation of antipyrine, the first synthetic pyrazolone-based drug. google.com A few years later, in 1898, Hans von Pechmann developed another classical method, synthesizing pyrazole from acetylene (B1199291) and diazomethane. The first instance of a pyrazole found in nature, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting the biological relevance of this heterocyclic system.
Importance of Pyrazole Scaffolds in Modern Organic and Medicinal Chemistry
The pyrazole nucleus is a versatile and highly valued scaffold in contemporary chemical research. nih.gov Its derivatives are integral to numerous applications due to their wide spectrum of biological and physical properties. globalresearchonline.net The unique arrangement of nitrogen atoms allows for diverse interactions, including hydrogen bonding, and provides metabolic stability, making the pyrazole ring a frequent component in the design of new functional molecules. nih.govmdpi.com
In medicinal chemistry, the pyrazole scaffold is recognized as a "privileged structure." nih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, often with high affinity. Consequently, pyrazole derivatives are found in a remarkable number of FDA-approved drugs. nih.gov The number of pharmaceuticals containing a pyrazole nucleus has grown significantly, with blockbuster drugs used to treat a wide array of conditions. nih.gov Examples include sildenafil (B151) (Viagra) for erectile dysfunction, celecoxib (B62257) (Celebrex) as an anti-inflammatory agent, and numerous kinase inhibitors for cancer therapy such as crizotinib (B193316) and ruxolitinib. nih.govorganic-chemistry.org The metabolic stability and versatile binding capabilities of the pyrazole ring continue to make it a focal point for the development of new therapeutic agents. nih.gov
The significance of pyrazole derivatives extends into the agrochemical industry, where they are crucial components in modern crop protection solutions. globalresearchonline.net Many commercial pesticides contain the pyrazole core, which has been engineered to be effective against a wide range of pests and plant diseases. nih.gov Pyrazole-based compounds are utilized as fungicides, insecticides, and herbicides. For example, pyraclostrobin (B128455) is a fungicide used to control diseases in fruit trees and vegetables, while other derivatives like fipronil (B1672679) and fenpyroximate (B127894) are potent insecticides. nih.govmdpi.com Research continues to explore novel pyrazole derivatives for developing more effective and environmentally safer agrochemicals. nih.gov
Beyond life sciences, pyrazole scaffolds have found utility in materials science and catalysis. Protic N-unsubstituted pyrazoles have been employed as versatile ligands in homogeneous catalysis due to their proton-responsive nature. uni.lu In materials science, pyrazole derivatives are investigated for the development of new materials like conductive polymers, dyes, and photovoltaic materials for solar energy applications. mdpi.com
Rationale for Focusing on 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
The specific compound this compound (CAS No. 1216152-26-9) serves as a pertinent example of a modern, functionalized pyrazole intermediate. aaronchem.combldpharm.com Its structure is a deliberate combination of three key chemical motifs: the pyrazole core, a bromine substituent at the 4-position, and a cyclopropylmethyl group at the N1 position.
The research interest in this compound stems from the strategic combination of its structural components, which makes it a highly versatile building block in synthetic chemistry.
The 4-Bromo Substituent: The bromine atom on the pyrazole ring is a key functional handle. Halogenated pyrazoles, particularly bromo-derivatives, are valuable intermediates for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions. This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling the rapid synthesis of complex molecular libraries for screening purposes.
The Cyclopropylmethyl Group: The N-cyclopropylmethyl moiety is a feature of significant interest in medicinal chemistry. The cyclopropyl (B3062369) ring is often used as a bioisostere for other groups, such as isopropyl or vinyl groups. Its presence can enhance metabolic stability by blocking sites of oxidation and can improve binding affinity to biological targets due to its rigid, three-dimensional structure. Its introduction into drug candidates is a common strategy to optimize pharmacokinetic and pharmacodynamic properties.
The Pyrazole Core: As a privileged scaffold, the pyrazole ring itself imparts favorable drug-like properties, including metabolic stability and the ability to form crucial hydrogen bonds.
The combination of these three features in a single molecule makes this compound a valuable intermediate, particularly in the synthesis of novel kinase inhibitors and other potential therapeutic agents, as evidenced by its use in pharmaceutical patents. A common synthetic route to this compound involves the N-alkylation of 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane (B137280).
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1216152-26-9 | aaronchem.combldpharm.com |
| Molecular Formula | C₇H₉BrN₂ | aaronchem.com |
| Molecular Weight | 201.07 g/mol | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
Potential for Advanced Synthetic Transformations and Functionalization
The synthetic utility of this compound is primarily centered on the reactivity of the C4-bromo substituent. This bromine atom acts as a versatile handle for introducing a diverse range of functional groups through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The reactivity of the 4-bromopyrazole core is well-established, suggesting that this compound is an excellent substrate for similar advanced synthetic transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. mdpi.com Research has demonstrated the successful application of Suzuki-Miyaura coupling to various 4-halopyrazoles, indicating a high potential for this compound to react with a wide array of aryl- and heteroarylboronic acids. ccspublishing.org.cnnih.govrsc.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. mdpi.comrsc.org The use of microwave irradiation has been shown to accelerate these reactions, offering high yields in shorter time frames. ccspublishing.org.cn The synthesis of 4-substituted pyrazoles through this method is valuable for creating complex biaryl structures, which are common motifs in biologically active molecules. nih.govrsc.org
| Catalyst/Ligand System | Base | Solvent | Substrate Example | Product Type | Yield | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Aryl-pyrimidine | Good | mdpi.com |
| XPhos Pd G2 | K₂CO₃ | Toluene/H₂O | 4-bromo-3,5-dinitro-1H-pyrazole | 4-Aryl-dinitropyrazole | High | rsc.org |
| Pd(II)-complex | KOH | Water | 4-bromoacetophenone | 4-acetylbiphenyl | 94% | arkat-usa.org |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 4-Iodo-1-methyl-1H-pyrazole | 4-Aryl-pyrazole | 71-96% | ccspublishing.org.cn |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. organic-chemistry.org This palladium-catalyzed reaction couples aryl or heteroaryl halides with amines. nih.govresearchgate.net Studies on analogous 4-bromo-1H-pyrazoles have shown that they are effective substrates for C-N coupling reactions with a variety of aliphatic and aromatic amines. researchgate.netnih.gov The choice of palladium catalyst and, crucially, the phosphine ligand is critical for achieving high yields. nih.govresearchgate.net For instance, the use of bulky electron-rich ligands like tBuDavePhos has been shown to be effective for the amination of 4-bromo-1-tritylpyrazole with amines lacking β-hydrogens. nih.govresearchgate.netresearchgate.net This suggests that this compound could be readily converted into a diverse library of 4-aminopyrazole derivatives, which are a prominent class of compounds with significant biological activities. nih.gov
| Catalyst/Ligand | Base | Amine Partner | Substrate Example | Yield | Reference |
| Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Aniline | 4-bromo-1H-pyrazole | 88% | nih.gov |
| Pd(dba)₂ / tBuDavePhos | tBuOK | Piperidine (B6355638) | 4-bromo-1-tritylpyrazole | 60% | researchgate.netresearchgate.net |
| Pd(dba)₂ / tBuDavePhos | tBuOK | Morpholine | 4-bromo-1-tritylpyrazole | 67% | researchgate.net |
| Pd(dba)₂ / tBuDavePhos | tBuOK | Benzylamine | 4-bromo-1-tritylpyrazole | Good | nih.gov |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net The reaction has been successfully applied to various 4-bromopyrazole derivatives, demonstrating its utility for introducing alkynyl functionalities at the C4-position. researchgate.netnih.gov These alkynylpyrazoles are valuable intermediates for further synthetic elaborations or as core structures in materials science and medicinal chemistry. nih.gov Copper-free Sonogashira conditions have also been developed, broadening the reaction's applicability. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGAEYSYYWYJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679764 | |
| Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216152-26-9 | |
| Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Design for 4 Bromo 1 Cyclopropylmethyl 1h Pyrazole
Direct and Indirect Synthetic Routes to 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
The synthesis of this compound can be achieved through both direct alkylation of a pre-formed pyrazole (B372694) core and more complex, convergent strategies like multi-component reactions.
A straightforward and documented direct synthesis involves the N-alkylation of 4-bromo-1H-pyrazole. In this method, 4-bromo-1H-pyrazole is treated with (bromomethyl)cyclopropane (B137280) in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds at room temperature, providing the target compound after a simple workup and purification. This method is efficient for small-scale synthesis due to the commercial availability of the starting materials.
Table 2: Direct Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagent | Solvent | Outcome | Reference |
| 4-bromo-1H-pyrazole | (bromomethyl)cyclopropane | K₂CO₃ | DMF | This compound |
Multi-Component Reactions (MCRs) for Pyrazole Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer a highly efficient and atom-economical pathway to complex molecules like substituted pyrazoles. rsc.orgmdpi.com These reactions are prized for their ability to rapidly generate molecular diversity from simple starting materials.
Several MCR strategies are applicable to the synthesis of the pyrazole core. Four-component reactions, for instance, can yield highly substituted pyrano[2,3-c]pyrazoles by combining aldehydes, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate. mdpi.comnih.gov Catalysts for these transformations range from simple bases like piperidine (B6355638) to nanoparticles. mdpi.comnih.gov While these examples produce fused pyrazole systems, the underlying principles can be adapted. A three-component reaction involving aldehydes, hydrazines, and β-diketones or β-ketoesters is a common route to fully substituted pyrazoles. rsc.orgbeilstein-journals.org The modularity of MCRs allows for the potential incorporation of the cyclopropylmethyl motif by using cyclopropylmethylhydrazine as one of the components, although this may present challenges in regioselectivity.
Transition-Metal Catalyzed Synthesis of Pyrazole Derivatives
Transition-metal catalysis provides a powerful platform for the construction of the pyrazole ring with high levels of control and efficiency. Various metals, including copper, ruthenium, and palladium, have been employed to catalyze the key bond-forming steps. organic-chemistry.orgacs.orgthieme-connect.com
Copper catalysis is widely used for the formation of C-N bonds, a critical step in the synthesis of N-substituted pyrazoles. acs.org Copper-catalyzed condensation reactions between hydrazines and 1,3-dicarbonyl compounds can proceed efficiently at room temperature, avoiding the harsh acidic conditions of traditional methods. organic-chemistry.org For example, using copper(II) nitrate (B79036) as a catalyst allows for the synthesis of a variety of substituted pyrazoles in high yields and short reaction times. organic-chemistry.org
Furthermore, copper-catalyzed domino reactions have been developed for the synthesis of complex nitrogen heterocycles. nih.gov One such approach involves a C-N coupling/hydroamidation sequence. nih.gov Another powerful method is the copper-catalyzed aerobic C-N dehydrogenative cross-coupling of alkenyl hydrazones, which provides a mild, aerobic route to pyrazoles. acs.org These methods could be adapted for the synthesis of this compound by employing a suitable cyclopropylmethyl-substituted hydrazine or hydrazone.
Ruthenium catalysts have emerged as highly effective for the synthesis of pyrazoles via oxidative C-N coupling. acs.org An unprecedented Ru(II)-catalyzed intramolecular oxidative C-N coupling has been developed for the synthesis of challenging tri- and tetrasubstituted pyrazoles, using dioxygen as the terminal oxidant. acs.orgorganic-chemistry.org This method is noted for its excellent reactivity and functional group tolerance. acs.org
Another strategy involves the acceptorless dehydrogenative coupling of alcohols with hydrazines, catalyzed by ruthenium complexes. acs.orgrsc.org For instance, the reaction of 1,3-diols with alkyl hydrazines, catalyzed by a Ru₃(CO)₁₂/NHC-diphosphine system, yields 1,4-disubstituted pyrazoles with only water and hydrogen gas as byproducts, highlighting the green credentials of this approach. organic-chemistry.org These methods offer advanced pathways to construct the pyrazole ring system under efficient and environmentally benign conditions.
Palladium catalysts are not only useful for functionalizing existing pyrazole rings but also for their de novo synthesis through multi-component strategies. A notable example is the palladium-catalyzed four-component coupling of a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide to construct pyrazole derivatives in a single pot. thieme-connect.com This reaction assembles the core structure by sequentially forming multiple C-C and C-N bonds around the palladium center. Another innovative approach involves the palladium-catalyzed ring-opening of 2H-azirines with hydrazones, which provides an alternative route to polysubstituted pyrazoles. thieme-connect.com These advanced methods showcase the power of palladium catalysis in convergent synthesis, enabling the construction of complex heterocyclic scaffolds from simple, readily available precursors.
Advanced Spectroscopic and Computational Characterization of 4 Bromo 1 Cyclopropylmethyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, NMR is crucial for verifying the correct isomeric form produced during synthesis.
The synthesis of this compound typically involves the N-alkylation of 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane (B137280). This reaction can theoretically lead to two different regioisomers: the desired 1-substituted product and the 2-substituted isomer. However, the alkylation of pyrazoles is well-understood to predominantly yield the N1-alkylated product due to thermodynamic and electronic factors.
Once the cyclopropylmethyl group is attached to a nitrogen atom, the potential for tautomerism is eliminated, as there is no longer a mobile proton on the pyrazole (B372694) ring. NMR spectroscopy, particularly ¹H and ¹³C NMR, provides an unambiguous method to confirm the formation of the N1-regioisomer. The chemical shifts of the pyrazole ring protons (H3 and H5) and carbons (C3, C4, and C5) are highly sensitive to the substitution pattern. In the symmetric 4-bromo-1H-pyrazole precursor, the C3 and C5 positions are equivalent. nist.gov Upon N1-alkylation, this symmetry is broken, leading to distinct signals for H3 and H5, as well as C3 and C5, in the respective NMR spectra. The specific chemical shifts and coupling constants would be compared against established data for N1- and N2-alkylated pyrazoles to confirm the regiochemical outcome.
To unequivocally confirm the molecular structure, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. While specific experimental data for this compound is not publicly available, the application of these techniques follows established principles. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, the most informative correlations would be:
A cross-peak between the protons of the methylene (B1212753) bridge (-CH₂-) and the C3 and C5 carbons of the pyrazole ring. This correlation is definitive proof of the N1-CH₂ bond.
Correlations between the pyrazole ring protons (H3 and H5) and the neighboring ring carbons, confirming their assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of the number of bonds separating them. A key expected NOESY correlation would be between the protons of the methylene bridge (-CH₂-) and the H5 proton of the pyrazole ring, confirming the spatial proximity required by the N1-substitution pattern.
Table 1: Expected Key 2D NMR Correlations for Structural Confirmation
| Technique | Correlating Protons | Correlating Carbons/Protons | Implication |
| HMBC | -CH₂- (cyclopropylmethyl) | C3 and C5 (pyrazole) | Confirms N1-alkylation |
| HMBC | H3 (pyrazole) | C4 and C5 (pyrazole) | Confirms ring connectivity |
| HMBC | H5 (pyrazole) | C3 and C4 (pyrazole) | Confirms ring connectivity |
| NOESY | -CH₂- (cyclopropylmethyl) | H5 (pyrazole) | Confirms spatial proximity and N1-substitution |
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₇H₉BrN₂), the molecular weight is 201.067 g/mol .
The mass spectrum would exhibit a characteristic molecular ion peak cluster. Due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, two peaks of almost equal intensity would be observed for the molecular ion [M]⁺˙ and its isotopologue [M+2]⁺˙ at m/z 200 and 202, respectively. This isotopic pattern is a definitive signature for a molecule containing a single bromine atom.
Common fragmentation patterns would likely involve the cleavage of the cyclopropylmethyl group or the pyrazole ring.
Table 2: Predicted Mass Spectrometry Data
| Ion | Description | Predicted m/z |
| [C₇H₉⁷⁹BrN₂]⁺˙ | Molecular Ion [M]⁺˙ | 200 |
| [C₇H₉⁸¹BrN₂]⁺˙ | Molecular Ion Isotopologue [M+2]⁺˙ | 202 |
| [C₃H₂⁷⁹BrN₂]⁺˙ | Loss of cyclopropylmethyl group ([M-C₄H₇]⁺˙) | 145 |
| [C₃H₂⁸¹BrN₂]⁺˙ | Loss of cyclopropylmethyl group ([M+2-C₄H₇]⁺˙) | 147 |
| [C₄H₇]⁺ | Cyclopropylmethyl cation | 55 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts: the pyrazole ring, the cyclopropyl (B3062369) group, and the C-Br bond. derpharmachemica.comdocbrown.info
Table 3: Expected IR Absorption Bands and Vibrational Modes
| Wavenumber Range (cm⁻¹) | Bond | Vibration Type |
| 3100 - 3150 | C-H (pyrazole ring) | Stretching |
| 2850 - 3050 | C-H (cyclopropyl & -CH₂-) | Stretching |
| ~1550, ~1470 | C=N, C=C (pyrazole ring) | Ring Stretching |
| 1450 - 1470 | C-H | Bending/Deformation |
| ~1020 | Cyclopropyl Ring | Ring "Breathing" |
| 550 - 750 | C-Br | Stretching |
Theoretical and Computational Chemistry Studies
Computational chemistry provides valuable insights into the geometric and electronic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. derpharmachemica.com For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would be performed to:
Optimize Molecular Geometry: Predict the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Vibrational Frequencies: Generate a theoretical IR spectrum that can be compared with experimental results to aid in peak assignment. derpharmachemica.com
Determine Electronic Properties: Calculate key quantum chemical parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between them (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. derpharmachemica.com
Table 4: Quantum Chemical Parameters Obtainable from DFT Calculations
| Parameter | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
| Ionization Potential | The energy required to remove an electron from the molecule. |
| Electron Affinity | The energy released when an electron is added to the molecule. |
| Global Hardness/Softness | Measures the resistance to change in electron distribution; derived from the HOMO-LUMO gap. |
| Dipole Moment | A measure of the overall polarity of the molecule. |
Scientific Literature Lacks Advanced Spectroscopic and Computational Data for this compound
Despite a thorough search of available scientific databases and literature, detailed research findings on the advanced spectroscopic and computational characterization of this compound are not presently available. Specifically, studies focusing on molecular dynamics simulations for conformational analysis and the analysis of charge distributions and halogen bonding properties for this particular compound have not been published in the accessible scientific domain.
While general principles and methodologies for these analytical techniques are well-established in the field of computational chemistry, their specific application to this compound has not been documented. Research on related pyrazole derivatives and the theoretical underpinnings of molecular dynamics and halogen bonding exists, but direct experimental or computational data for the subject compound is absent. Consequently, the creation of a detailed, data-driven article as per the requested outline is not feasible at this time due to the lack of primary research on this specific molecule.
Further research and publication in peer-reviewed scientific journals would be required to provide the necessary data for a comprehensive analysis as outlined in the user's request.
Advanced Applications and Future Research Directions of 4 Bromo 1 Cyclopropylmethyl 1h Pyrazole in Chemical Research
Applications in Complex Organic Synthesis
The robust nature of the pyrazole (B372694) core and the reactive handle provided by the bromine atom make 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole a valuable component in the synthesis of complex organic molecules.
This compound serves as a key intermediate and building block in the construction of more elaborate molecular architectures. The bromine atom at the 4-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or styryl groups at this position, leading to the synthesis of diverse polysubstituted pyrazoles nih.gov. The cyclopropylmethyl group at the N1-position can influence the compound's solubility, lipophilicity, and metabolic stability, which are crucial parameters in the design of bioactive molecules.
The versatility of 4-bromo-pyrazoles as synthons is further highlighted by their use in the preparation of various derivatives. For instance, palladium-catalyzed direct arylation at the C5 position of N-substituted 4-bromopyrazoles has been achieved without cleavage of the C-Br bond, demonstrating the chemoselectivity of these reactions and the potential for sequential functionalization at different positions of the pyrazole ring.
Table 1: Examples of Cross-Coupling Reactions with 4-Bromo-Pyrazole Derivatives
| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst/Conditions | Product | Application |
| 4-Bromo-1H-1-tritylpyrazole | Aromatic/Bulky Amine | Pd(dba)2 | C4-Aminated Pyrazole | Synthesis of substituted pyrazoles nih.gov |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl Boronic Acids | XPhos Pd G2 | 4-Aryl/Heteroaryl-3,5-dinitropyrazole | Precursor to pyrazole-3,5-diamines nih.gov |
The unique reactivity of this compound is paving the way for the development of novel synthetic methodologies. The presence of the bromine atom allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Beyond the well-established Suzuki and other palladium-catalyzed couplings, its potential in other transformations such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions is an active area of investigation.
The development of efficient and regioselective synthetic routes to functionalized pyrazoles is a significant area of research organic-chemistry.org. The reactivity of the C-Br bond in 4-bromo-pyrazoles can be finely tuned by the choice of catalyst, ligands, and reaction conditions, enabling chemists to achieve desired transformations with high precision. This has led to the synthesis of novel pyrazole-containing compounds with potential applications in medicinal chemistry and materials science.
Exploration in Catalysis and Materials Chemistry
The pyrazole scaffold is a well-known ligand in coordination chemistry, and derivatives of this compound are being explored for their potential in catalysis and the development of new materials.
Pyrazole-based ligands have been extensively used in homogeneous catalysis due to their strong coordination to a variety of metal centers. The nitrogen atoms of the pyrazole ring act as excellent donors, forming stable metal complexes that can catalyze a wide range of chemical transformations. The substituents on the pyrazole ring can be modified to fine-tune the steric and electronic properties of the resulting catalyst, thereby influencing its activity and selectivity.
Protic pyrazoles, which have an N-H group, have been shown to be versatile ligands in catalysis due to their proton-responsive nature mdpi.com. While this compound is N-substituted, its derivatives, which could be synthesized via reactions at the bromo position, can be designed to incorporate coordinating groups, leading to novel multidentate ligands. These ligands can then be used to prepare transition metal complexes with unique catalytic properties.
The ability to functionalize the 4-position of the pyrazole ring through the bromo substituent offers a strategic advantage in the design of new catalytic systems. By introducing specific functional groups, it is possible to create ligands that can direct the outcome of a catalytic reaction or enhance the stability and activity of the catalyst. For example, the incorporation of chiral moieties could lead to the development of asymmetric catalysts for enantioselective synthesis.
Furthermore, the pyrazole core can be integrated into larger macromolecular structures, such as polymers or metal-organic frameworks (MOFs), to create heterogeneous catalysts. These materials offer the advantages of easy separation and recyclability, which are crucial for sustainable chemical processes. The cyclopropylmethyl group might also play a role in influencing the packing and porosity of such materials.
Theoretical Predictions and Experimental Validation of Novel Reactivity
Computational chemistry plays a crucial role in understanding and predicting the reactivity of molecules like this compound. Theoretical studies can provide valuable insights into the electronic structure, bond energies, and reaction mechanisms, guiding the design of new experiments and the development of novel applications.
Computational studies on substituted pyrazoles can help in understanding the influence of the bromo and cyclopropylmethyl groups on the reactivity of the pyrazole ring. Density Functional Theory (DFT) calculations, for instance, can be used to model the transition states of various reactions and predict the most favorable reaction pathways. Such studies can elucidate the regio- and stereoselectivity of reactions involving this compound nih.gov.
Experimental validation of these theoretical predictions is essential to confirm the novel reactivity patterns and to translate the computational insights into practical synthetic applications. The synergy between theoretical and experimental approaches is expected to accelerate the discovery of new reactions and applications for this compound and its derivatives.
Emerging Research Areas for Brominated Pyrazole Compounds
Brominated pyrazoles, including this compound, are pivotal intermediates in the development of new chemical entities. The presence of the bromine atom at the C4 position allows for a variety of subsequent chemical modifications, such as cross-coupling reactions, which are instrumental in constructing complex molecular architectures.
The unique structural features of this compound make it a valuable precursor for advanced functional molecules. The pyrazole core itself is associated with a wide spectrum of biological activities, and functionalization at the bromine-substituted position can lead to the development of molecules with tailored properties. orientjchem.org
Research in materials science has utilized pyrazole derivatives for creating conductive polymers and photovoltaic materials. The electronic properties of the pyrazole ring, which can be modulated by substituents, are key to these applications. nih.gov The bromine atom in this compound acts as a convenient handle for introducing other functional groups through reactions like the Suzuki or Sonogashira couplings, allowing for the synthesis of complex conjugated systems with specific electronic and photophysical properties.
Furthermore, pyrazole-containing compounds have been investigated for their applications as luminescent and fluorescent agents, brightening agents, and in the development of organic light-emitting diodes (OLEDs). nih.gov The ability to systematically modify the structure of this compound allows for the fine-tuning of these properties, paving the way for new materials in electronics and photonics.
The versatility of brominated pyrazoles extends their application to various interdisciplinary fields, most notably in medicinal chemistry and agrochemistry. orientjchem.orgglobalresearchonline.net Pyrazole derivatives are integral to numerous approved drugs, demonstrating activities as kinase inhibitors, antibacterial agents, and treatments for a range of diseases. nih.govsemanticscholar.org Specifically, this compound has been identified as a key intermediate in the synthesis of triazolopyridazine c-Met kinase inhibitors, which are investigated for cancer treatment. labshake.com
In the realm of agriculture, pyrazole amides are crucial components of modern insecticides and fungicides due to their high efficacy. acs.orgresearchgate.net The pyrazole ring is a key pharmacophore that can be elaborated to target specific biological pathways in pests and pathogens. The cyclopropylmethyl group on the nitrogen atom can influence the compound's lipophilicity and metabolic stability, potentially enhancing its performance as an agrochemical. The bromine atom provides a site for further chemical diversification to optimize activity and selectivity.
The table below summarizes the key research findings related to the applications of brominated pyrazole compounds.
| Research Area | Application of Brominated Pyrazoles | Key Findings |
| Medicinal Chemistry | Synthesis of kinase inhibitors for cancer therapy. labshake.com | The bromo-substituent serves as a handle for introducing complex side chains via cross-coupling reactions to achieve high target affinity and selectivity. |
| Agrochemicals | Development of novel insecticides and fungicides. acs.orgresearchgate.net | The pyrazole core is a proven pharmacophore; modifications at the bromo-position can lead to compounds with enhanced potency and improved crop safety profiles. |
| Materials Science | Creation of organic electronic materials. nih.gov | The pyrazole ring's electronic properties can be tuned through substitution at the bromine site to create materials for OLEDs and conductive polymers. |
Challenges and Opportunities in the Synthesis and Application of Complex Pyrazole Derivatives
While the applications of pyrazole derivatives are vast, their synthesis and functionalization present both challenges and opportunities. A significant challenge in pyrazole synthesis is controlling regioselectivity, especially when creating asymmetrically substituted pyrazoles. nih.gov The synthesis of 1,3,5-trisubstituted pyrazoles, for example, often requires carefully chosen starting materials and reaction conditions to avoid the formation of unwanted isomers. nih.gov
The synthesis of complex molecules derived from this compound faces challenges related to the reactivity of the bromine atom. While it enables various transformations, harsh reaction conditions can sometimes lead to side reactions or decomposition. Developing milder and more selective methods for the functionalization of such brominated pyrazoles is an ongoing area of research. researchgate.net The use of flow chemistry, for instance, is being explored as a safer and more efficient method for synthesizing pyrazole derivatives. nih.govmdpi.com
Despite these challenges, significant opportunities exist. The development of novel catalytic systems, including metal- and photocatalyst-free methods, offers greener and more efficient routes to complex pyrazole derivatives. researchgate.net There is also a growing interest in multicomponent reactions, which allow for the construction of complex molecules in a single step, improving atom economy and reducing waste. semanticscholar.org
The unique combination of the reactive bromine atom and the specific N-substituent in this compound provides a platform for exploring new chemical space. This opens up opportunities for the discovery of novel bioactive molecules for pharmaceuticals and agrochemicals, as well as new materials with unique properties. benthamscience.com The continued exploration of the chemistry of this and related brominated pyrazoles is expected to contribute significantly to various scientific disciplines.
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer :
- Synthetic Routes : The compound is typically synthesized via alkylation of 4-bromo-1H-pyrazole with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions. For example, using potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
- Optimization : Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent : DMF enhances nucleophilicity, while acetonitrile reduces side reactions.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields >95% purity .
Q. How is this compound characterized, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for distinct signals: cyclopropylmethyl protons (δ 0.5–1.2 ppm), pyrazole ring protons (δ 7.5–8.5 ppm).
- ¹³C NMR : Confirm bromine substitution (C-Br at ~δ 110 ppm) and cyclopropyl carbons (δ 5–15 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion [M+H]⁺ at m/z 229.0 (C₇H₉BrN₂⁺) .
- Elemental Analysis : Validate C, H, N, Br percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers design experiments to study the substitution reactivity of the bromine atom in this compound?
- Methodological Answer :
- Nucleophilic Substitution : React with nucleophiles (e.g., amines, thiols) in DMSO or THF at 80–100°C. Monitor progress via TLC or HPLC .
- Catalytic Systems : Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl groups .
- Kinetic Studies : Vary temperature (25–100°C) and measure rate constants via UV-Vis spectroscopy to determine activation energy .
Q. What strategies address conflicting spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates ¹H and ¹³C shifts to confirm cyclopropylmethyl attachment .
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., bromine position) via single-crystal analysis .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .
Q. How can researchers evaluate the biological activity of this compound and identify potential targets?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., liver alcohol dehydrogenase) using UV-based kinetic assays .
- Target Identification : Use SPR (Surface Plasmon Resonance) or thermal shift assays to study binding to proteins like kinases or GPCRs .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclopropylmethyl group) and compare bioactivity trends .
Q. What are the stability considerations for this compound under varying storage and reaction conditions?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent bromine loss or oxidation. Desiccants (silica gel) mitigate hydrolysis .
- Reaction Stability : Avoid strong bases (e.g., NaOH) that may cleave the cyclopropylmethyl group. Use mild conditions (pH 6–8) in aqueous mixtures .
Q. How can this compound serve as a building block for synthesizing complex heterocyclic systems?
- Methodological Answer :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the 4-position, enabling access to bipyrazole derivatives .
- Cycloaddition : React with alkynes under Cu catalysis to form fused pyrazolo[1,5-a]pyrimidines .
- Post-Functionalization : Bromine can be replaced with azide (SNAr) for click chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
